rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate
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Overview
Description
rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicyclohexane derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different oxabicyclohexane derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-butyl N-{[(1R,2R,4S,5S)-4-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]carbamate
- tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate
Uniqueness: rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate is unique due to its specific stereochemistry and the presence of the oxabicyclohexane ring. This gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(6-oxabicyclo[3.1.0]hexan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-5-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
YECDILQHQJBHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2C1O2 |
Origin of Product |
United States |
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